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Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)benzoic acid

CAS No.: 21120-67-2

Cat. No.: B1350756 Get Quote

Introduction
4-(4-Chlorophenoxy)benzoic acid (CAS: 21120-67-2) represents a critical structural scaffold

in the development of pharmaceuticals, agrochemicals, and advanced materials. As a diphenyl

ether derivative, it serves as a robust intermediate for non-steroidal anti-inflammatory drugs

(NSAIDs), fibrate-class lipid-lowering agents, and protoporphyrinogen oxidase (PPO) inhibitor

herbicides. Furthermore, its rigid aromatic core and polar carboxylic acid terminus make it a

valuable mesogen in the synthesis of liquid crystalline polymers (LCPs).

This technical guide provides a comprehensive physicochemical profile of 4-(4-
chlorophenoxy)benzoic acid, synthesizing experimental data with predictive modeling to

support research and process optimization.

Molecular Identity & Structural Characterization
The molecule consists of two benzene rings linked by an ether oxygen, with a carboxylic acid

group at the 4-position of one ring and a chlorine atom at the 4-position of the other. This para-

para substitution pattern imparts significant structural rigidity and planarity, influencing its solid-

state packing and solubility profile.
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Parameter Detail

IUPAC Name 4-(4-Chlorophenoxy)benzoic acid

CAS Registry Number 21120-67-2

Molecular Formula C₁₃H₉ClO₃

Molecular Weight 248.66 g/mol

SMILES OC(=O)c1ccc(Oc2ccc(Cl)cc2)cc1

InChI Key YVVCMTFJWOYNJW-UHFFFAOYSA-N

Physicochemical Properties[1][2][3]
The following data consolidates experimental values and high-confidence predictive models

essential for formulation and synthesis planning.

Table 1: Core Physicochemical Parameters
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Property Value Source/Method Implications

Appearance
White to off-white

crystalline solid
Experimental

Purity indicator;

discoloration suggests

oxidation.

Melting Point 167–171 °C Experimental [1]

High thermal stability;

suitable for high-temp

reactions.

Boiling Point 392.3 ± 22.0 °C
Predicted (760

mmHg)

Low volatility; stable

under standard drying

conditions.

Density 1.347 ± 0.06 g/cm³ Predicted

Relevant for packing

and bulk density

calculations.

pKa (Acid) 4.27 ± 0.10 Predicted

Weak acid; forms

salts with weak bases

(pH > 5).

LogP (Octanol/Water) 3.82 ± 0.30 Predicted

High lipophilicity; poor

aqueous solubility

without ionization.

Solubility (Water) < 0.1 mg/mL (at pH 2) Experimental
Practically insoluble in

acidic media.

Solubility (Organic)
Soluble in DMSO,

DMF, MeOH, EtOH
Experimental

Standard solvents for

NMR and synthesis.

Expert Insight: Solubility & Formulation
The high LogP (3.82) indicates significant lipophilicity, driven by the chlorophenoxy moiety. In

drug development, this suggests high membrane permeability but poor aqueous solubility. For

formulation, conversion to a salt form (e.g., sodium or potassium 4-(4-chlorophenoxy)benzoate)

significantly enhances aqueous solubility, a strategy commonly employed for related fibrate

drugs.
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Spectral Characterization
Accurate identification relies on specific spectral fingerprints. The following data outlines the

characteristic signals expected for 4-(4-chlorophenoxy)benzoic acid.

Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆, 400 MHz

The spectrum exhibits two distinct AA'BB' systems due to the para-substitution on both rings.

δ 12.80 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with

D₂O.

δ 7.95 ppm (d, J = 8.8 Hz, 2H): Protons on the benzoic acid ring ortho to the electron-

withdrawing carboxyl group (deshielded).

δ 7.48 ppm (d, J = 8.8 Hz, 2H): Protons on the chlorophenoxy ring ortho to the chlorine atom.

δ 7.15 ppm (d, J = 8.8 Hz, 2H): Protons on the chlorophenoxy ring ortho to the ether oxygen.

δ 7.05 ppm (d, J = 8.8 Hz, 2H): Protons on the benzoic acid ring ortho to the ether oxygen

(shielded by resonance donation).

Infrared Spectroscopy (FT-IR)
3300–2500 cm⁻¹: O-H stretch (carboxylic acid, broad).

1680–1690 cm⁻¹: C=O stretch (conjugated acid carbonyl).

1590, 1485 cm⁻¹: C=C aromatic skeletal vibrations.

1240–1250 cm⁻¹: C-O-C asymmetric stretch (aryl ether).

1090 cm⁻¹: C-Cl stretch (aryl chloride).

Experimental Methodology: Synthesis & Purification
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Causality & Logic: Direct nucleophilic aromatic substitution (SNAr) is often sluggish with

unactivated aryl halides. Therefore, a copper-catalyzed Ullmann-type ether synthesis is the

preferred route for high yield and purity. This protocol utilizes a modern ligand-accelerated

system to lower the reaction temperature and improve reproducibility.

Protocol: Ligand-Accelerated Ullmann Coupling
Reagents:

4-Chlorophenol (1.0 equiv)

4-Iodobenzoic acid (1.0 equiv) [Note: Iodo- is more reactive than Bromo-]

Copper(I) Iodide (CuI) (10 mol%)

N,N-Dimethylglycine (Ligand) (20 mol%)

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

Charging: In a nitrogen-flushed reaction vessel, combine 4-chlorophenol (12.8 g, 100 mmol),

4-iodobenzoic acid (24.8 g, 100 mmol), CuI (1.9 g, 10 mmol), N,N-dimethylglycine (2.06 g,

20 mmol), and Cs₂CO₃ (65.2 g, 200 mmol).

Solvation: Add anhydrous 1,4-dioxane (200 mL).

Reaction: Heat the mixture to reflux (100–110 °C) under nitrogen for 24 hours. Monitor

progress via TLC (SiO₂, 3:1 Hexane/EtOAc) or HPLC.

Work-up: Cool to room temperature. Filter off inorganic salts through a Celite pad.

Acidification: Concentrate the filtrate under reduced pressure. Resuspend the residue in

water (200 mL) and acidify to pH 2 with 1N HCl. The product will precipitate as a white solid.

[1]
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Purification: Filter the crude solid. Recrystallize from Ethanol/Water (9:1) to yield pure 4-(4-
chlorophenoxy)benzoic acid.

Visualization: Synthesis Workflow

Reagents:
4-Chlorophenol + 4-Iodobenzoic Acid

Catalyst System:
CuI (10%) + Dimethylglycine (20%)

Base: Cs2CO3

Reflux in 1,4-Dioxane
110°C, 24 Hours

N2 Atmosphere

Filtration (Celite)
Acidification (pH 2)

TLC Confirmation

Recrystallization
(EtOH/Water 9:1)

Crude Precipitate

Final Product:
4-(4-Chlorophenoxy)benzoic Acid

>98% Purity

Click to download full resolution via product page
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Figure 1: Ligand-accelerated Ullmann synthesis pathway for high-purity 4-(4-
chlorophenoxy)benzoic acid.

Applications & Reactivity
Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of fibrate analogs. The carboxylic acid

group can be esterified or coupled with amines to generate lipophilic prodrugs. It is also

monitored as a specific impurity (e.g., in Bumetanide synthesis) [2].

Liquid Crystal Polymers (LCPs)
The rigid, rod-like structure of the diphenyl ether core makes this acid a valuable "mesogenic

unit." When polymerized with glycols or aromatic diols, it imparts liquid crystalline properties

(nematic or smectic phases) to the resulting polyester, enhancing thermal stability and

mechanical strength.

Agrochemical Scaffolds
Structurally analogous to the herbicide Acifluorfen, the 4-(4-chlorophenoxy)benzoic acid
scaffold is used to explore new protoporphyrinogen oxidase inhibitors. The chlorine atom

enhances metabolic stability, while the acid group mimics the substrate of the target enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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